[(1'-Methyl-1,4'-bipiperidin-3-yl)methyl]amine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1’-Methyl-1,4’-bipiperidin-3-yl)methyl]amine typically involves the reaction of 1-methyl-1,4’-bipiperidine with formaldehyde and hydrogen cyanide, followed by reduction with hydrogen in the presence of a catalyst . The reaction conditions often include temperatures ranging from 20°C to 100°C and pressures from 1 to 10 atmospheres .
Industrial Production Methods
Industrial production methods for [(1’-Methyl-1,4’-bipiperidin-3-yl)methyl]amine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
[(1’-Methyl-1,4’-bipiperidin-3-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: It can undergo nucleophilic substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Hydrogen gas with a palladium catalyst at elevated temperatures and pressures.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: The major product is often a corresponding ketone or carboxylic acid.
Reduction: The primary product is the fully reduced amine.
Substitution: The major products are substituted amines.
Scientific Research Applications
[(1’-Methyl-1,4’-bipiperidin-3-yl)methyl]amine is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein folding.
Medicine: Research into its potential therapeutic effects, particularly in neuropharmacology.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [(1’-Methyl-1,4’-bipiperidin-3-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors . It can modulate the activity of these targets by binding to their active sites or altering their conformation . The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
[(1’-Methyl-1,4’-bipiperidin-3-yl)methyl]amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties . Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
[1-(1-methylpiperidin-4-yl)piperidin-3-yl]methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3/c1-14-7-4-12(5-8-14)15-6-2-3-11(9-13)10-15/h11-12H,2-10,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LODVSWZYZLJVKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCCC(C2)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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